molecular formula C5H12Cl2F2N2 B15328559 2-(Difluoromethyl)piperazine dihydrochloride

2-(Difluoromethyl)piperazine dihydrochloride

Cat. No.: B15328559
M. Wt: 209.06 g/mol
InChI Key: BCDKVYMYUQMADS-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C5H12Cl2F2N2 It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)piperazine dihydrochloride typically involves the reaction of piperazine with difluoromethylating agents. One common method includes the use of difluoromethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield difluoromethyl piperazine N-oxide, while reduction can produce difluoromethyl piperazine. Substitution reactions can lead to a variety of difluoromethyl-substituted piperazine derivatives .

Scientific Research Applications

2-(Difluoromethyl)piperazine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)piperazine dihydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in research and development .

Properties

Molecular Formula

C5H12Cl2F2N2

Molecular Weight

209.06 g/mol

IUPAC Name

2-(difluoromethyl)piperazine;dihydrochloride

InChI

InChI=1S/C5H10F2N2.2ClH/c6-5(7)4-3-8-1-2-9-4;;/h4-5,8-9H,1-3H2;2*1H

InChI Key

BCDKVYMYUQMADS-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)C(F)F.Cl.Cl

Origin of Product

United States

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